2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
2-bromo-5-methoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H16BrN5O2 and its molecular weight is 402.252. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methodologies : Research into related compounds has focused on developing practical synthesis methods for orally active antagonists and novel benzamide-based heterocycles with potential biological activities. For example, a practical synthesis method for a CCR5 antagonist has been established, demonstrating the utility of brominated precursors in pharmaceutical synthesis (Ikemoto et al., 2005).
Biological Activities
- Antiviral Activities : Benzamide-based compounds have been evaluated for their antiviral activities, particularly against avian influenza virus, showcasing the potential of such chemical frameworks in antiviral drug development (Hebishy et al., 2020).
- Antimicrobial Properties : Novel syntheses of pyrazole and fused pyrazolo derivatives have shown significant antimicrobial activities, highlighting the potential of brominated and pyrazole-containing compounds in addressing bacterial infections (Abunada et al., 2008).
Molecular Interactions and Modelling
- Structural Analysis and Drug Design : Studies involving brominated benzamides and pyrazoles have included detailed X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand intermolecular interactions, which are crucial for drug design and development (Saeed et al., 2020).
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-12-2-3-14(18)13(10-12)17(24)21-7-9-23-8-4-15(22-23)16-11-19-5-6-20-16/h2-6,8,10-11H,7,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCAQFVEVTWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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